molecular formula C13H15ClO2 B1488102 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 1508790-88-2

1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B1488102
CAS No.: 1508790-88-2
M. Wt: 238.71 g/mol
InChI Key: JQZUNPOLMOJEGN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H15ClO2 and its molecular weight is 238.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZUNPOLMOJEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.

Biochemical Pathways

Paclobutrazol, a compound structurally similar to 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid, affects the isoprenoid pathway. It inhibits gibberellin synthesis and increases cytokinin levels, leading to a reduction in stem elongation. When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, resulting in the production of abscisic acid.

Biochemical Analysis

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it has been shown to reduce stem elongation by inhibiting gibberellin synthesis. Additionally, it enhances the relative water content of leaf area, thereby reducing plant moisture stress and developing resistance against biotic and abiotic stresses. These cellular effects highlight the compound’s potential as a plant growth regulator and stress protectant.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular processes. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental settings. These findings underscore the need for careful consideration of dosage when using this compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the isoprenoid pathway. It interacts with enzymes and cofactors that regulate the synthesis of important plant hormones. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of hormones like gibberellins, abscisic acid, and cytokinins. These interactions are crucial for its role as a growth regulator and stress protectant.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is more effective when applied to the growing media, allowing for longer absorption time and more absorption of the active ingredient. It interacts with transporters and binding proteins that facilitate its movement within the plant, ensuring its localization and accumulation in target tissues. This transport mechanism is vital for its role in regulating plant growth and stress responses.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression. Targeting signals and post-translational modifications play a role in directing the compound to these locations. Understanding its subcellular localization is crucial for elucidating its molecular mechanism and optimizing its use in research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.